Vanilpyruvic acid
Overview
Description
Mechanism of Action
Target of Action
Vanilpyruvic acid is a metabolite of catecholamine . Catecholamines are neurotransmitters that play a key role in the body’s sympathetic nervous system, which is responsible for the body’s ‘fight or flight’ response .
Mode of Action
As a metabolite of catecholamines, it is likely involved in the metabolic processes of these neurotransmitters .
Biochemical Pathways
This compound is part of the catecholamine metabolic pathway . Catecholamines, including dopamine, norepinephrine, and epinephrine, are metabolized into various compounds, including this compound .
Pharmacokinetics
It has been found in human urine, suggesting that it is excreted through the kidneys .
Result of Action
As a metabolite of catecholamines, it may play a role in the physiological processes regulated by these neurotransmitters .
Action Environment
Like other biochemical compounds, its action and stability could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Vanilpyruvic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a catecholamine metabolite, it is involved in the regulation of physiological processes and the development of neurological, psychiatric, endocrine, and cardiovascular diseases
Cellular Effects
It is known that catecholamines, such as dopamine, norepinephrine, and epinephrine, which this compound is a metabolite of, have key positions in the regulation of physiological processes . They act as neurotransmitters or hormones at central and peripheral levels .
Molecular Mechanism
As a catecholamine metabolite, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways of catecholamines . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanilpyruvic acid can be synthesized through various chemical reactions. One common method involves the oxidation of vanillin with potassium permanganate in an alkaline medium, followed by acidification to yield this compound . Another method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with pyruvic acid in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of vanillin using powerful oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction is followed by purification steps, including crystallization and recrystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Vanilpyruvic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to vanillic acid under strong oxidizing conditions.
Reduction: It can be reduced to vanillyl alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Vanilpyruvic acid has several scientific research applications, including:
Comparison with Similar Compounds
Vanilpyruvic acid is similar to other phenylpyruvic acid derivatives, such as:
3,4-Dihydroxyphenylpyruvic acid: The parent compound with two hydroxy groups instead of one methoxy and one hydroxy group.
Phenylpyruvic acid: A simpler structure with a phenyl group and a pyruvic acid moiety.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a metabolite in catecholamine metabolism and its presence in human urine make it a valuable compound for research in biochemistry and medicine .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,11H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQHQTMRZPHIBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148407 | |
Record name | Vanilpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vanilpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1081-71-6 | |
Record name | Vanilpyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1081-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanilpyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1081-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302091 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vanilpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-methoxyphenylpyruvic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VANILPYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS94VB17BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vanilpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the clinical significance of elevated vanilpyruvic acid levels in urine?
A: Elevated levels of this compound in urine can be indicative of certain medical conditions. For instance, it has been found in the urine of patients with neuroblastoma [, ]. Additionally, a case study reported elevated this compound, along with vanillactic acid, in the urine of a child with aromatic L-amino acid decarboxylase (AADC) deficiency, a rare genetic disorder []. This suggests that this compound, alongside other markers, might be useful in diagnosing and monitoring such conditions.
Q2: How is this compound metabolized in the body?
A: Research indicates that this compound is a metabolite in the breakdown pathway of several compounds, including L-3,4-dihydroxyphenylalanine (L-DOPA) and dopamine. Studies in rats revealed that this compound is formed from the decarboxylation of 3,4-dihydroxyphenylalanine and can be further reduced to its corresponding lactic acid form []. The route of administration (oral vs. intraperitoneal) influenced the metabolic pathways and the relative amounts of different metabolites [].
Q3: Can you describe a method for measuring this compound in urine?
A: High-performance liquid chromatography (HPLC) has been successfully employed to determine this compound levels in urine samples []. The method involves acidifying the urine sample and extracting this compound using ethyl acetate. After converting the keto form of the acid to its enol form, the sample is analyzed using HPLC with a UV detector at 280 nm. This technique allows for the separation and quantification of this compound in urine, enabling researchers and clinicians to assess its levels for diagnostic or monitoring purposes.
Q4: Are there any genetic factors known to influence this compound levels?
A: Yes, mutations in the gene encoding for aromatic L-amino acid decarboxylase (AADC) can lead to the accumulation of this compound in the body [, ]. AADC deficiency impairs the synthesis of important neurotransmitters, including serotonin and dopamine. This disruption in neurotransmitter production can lead to a build-up of metabolic precursors like this compound, as seen in the case study of the young girl with AADC deficiency [].
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